molecular formula C15H17N3O3S B14205863 4-Nitro-2-({[(pyridin-2-yl)methyl](2-sulfanylethyl)amino}methyl)phenol CAS No. 827307-31-3

4-Nitro-2-({[(pyridin-2-yl)methyl](2-sulfanylethyl)amino}methyl)phenol

Cat. No.: B14205863
CAS No.: 827307-31-3
M. Wt: 319.4 g/mol
InChI Key: PSIJEUSZLNCAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is a complex organic compound that features a nitro group, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the addition of the sulfanylethyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol
  • 4-Nitro-2-({(pyridin-3-yl)methylamino}methyl)phenol
  • 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)aniline

Uniqueness

4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro group, pyridine ring, and phenol group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827307-31-3

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-nitro-2-[[pyridin-2-ylmethyl(2-sulfanylethyl)amino]methyl]phenol

InChI

InChI=1S/C15H17N3O3S/c19-15-5-4-14(18(20)21)9-12(15)10-17(7-8-22)11-13-3-1-2-6-16-13/h1-6,9,19,22H,7-8,10-11H2

InChI Key

PSIJEUSZLNCAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CCS)CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.